1-Methoxy-4-nitro-2-phenoxybenzene
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Overview
Description
1-Methoxy-4-nitro-2-phenoxybenzene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a methoxy group, a nitro group, and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Methoxy-2-phenoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-nitro-2-phenoxybenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed
Reduction: 1-Methoxy-4-amino-2-phenoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-4-nitro-2-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-nitro-2-phenoxybenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-phenoxybenzene: Lacks the nitro group, making it less reactive in redox reactions.
4-Methoxy-2-nitro-1-phenoxybenzene: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-methoxy-4-nitro-2-phenoxybenzene |
InChI |
InChI=1S/C13H11NO4/c1-17-12-8-7-10(14(15)16)9-13(12)18-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
BAPOBCBWHJNCJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 |
Origin of Product |
United States |
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